N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Formation of the Indole-Ethyl Intermediate: The brominated indole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate.
Coupling with Pyridinecarboxamide: The final step involves coupling the intermediate with 2-pyridinecarboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The bromine atom may enhance the compound’s binding affinity and specificity . The pyridinecarboxamide group can interact with additional molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler brominated indole derivative with similar reactivity but lacking the pyridinecarboxamide group.
Indole-3-carboxamide: An indole derivative with a carboxamide group but without the bromine atom.
2-Pyridinecarboxamide: A pyridine derivative with a carboxamide group but lacking the indole moiety.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is unique due to the combination of the brominated indole and pyridinecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H14BrN3O |
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Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-13-4-5-15-12(11-13)6-9-20(15)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
HMJTUYQBKWQONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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